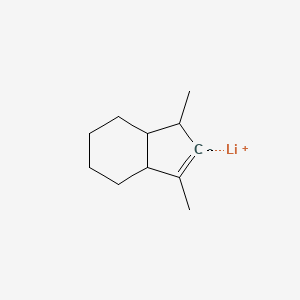
4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methanesulfonyl, methylpyridinyl, and propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine precursors with methanesulfonyl chloride and 6-methylpyridin-2-yl derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong interactions with active sites, while the pyrimidine and pyridinyl rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methanesulfonyl)-6-(2-pyridinyl)-2-propylpyrimidine: Similar structure but lacks the methyl group on the pyridinyl ring.
4-(Methanesulfonyl)-6-(4-methylpyridin-2-yl)-2-propylpyrimidine: Similar structure with a different position of the methyl group on the pyridinyl ring.
4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-ethylpyrimidine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine is unique due to the specific positioning of the methyl group on the pyridinyl ring and the propyl group on the pyrimidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
190004-32-1 |
|---|---|
Formule moléculaire |
C14H17N3O2S |
Poids moléculaire |
291.37 g/mol |
Nom IUPAC |
4-(6-methylpyridin-2-yl)-6-methylsulfonyl-2-propylpyrimidine |
InChI |
InChI=1S/C14H17N3O2S/c1-4-6-13-16-12(9-14(17-13)20(3,18)19)11-8-5-7-10(2)15-11/h5,7-9H,4,6H2,1-3H3 |
Clé InChI |
RGPMKPVDXLSCHO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=CC(=N1)S(=O)(=O)C)C2=CC=CC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
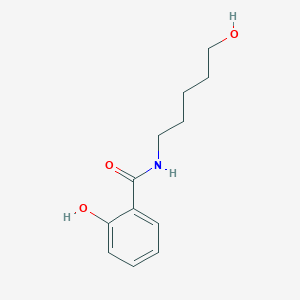
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
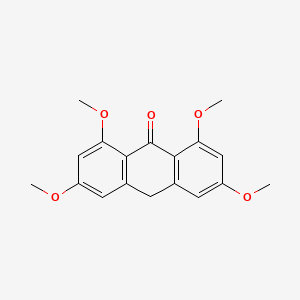
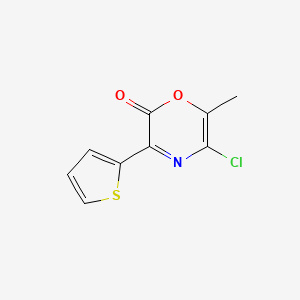
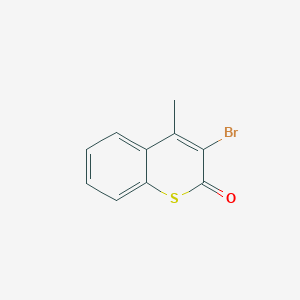
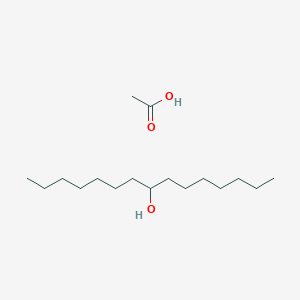

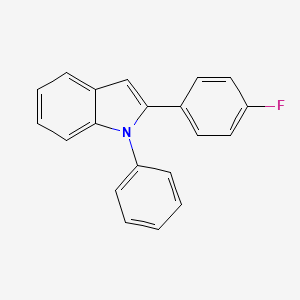
![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
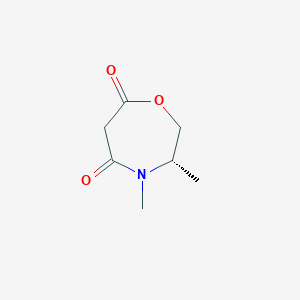
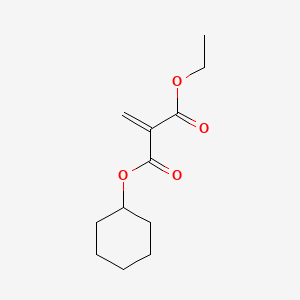
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
